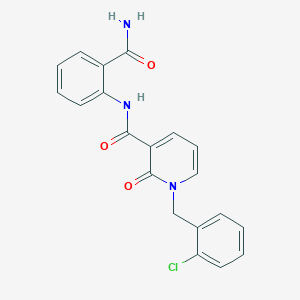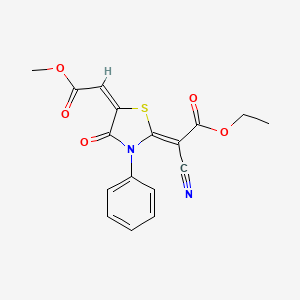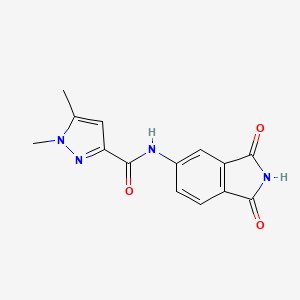
N-(2-carbamoylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-carbamoylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as CCDC106, is a chemical compound that belongs to the dihydropyridine family. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Aplicaciones Científicas De Investigación
N-(2-carbamoylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes and are considered as potential targets for the treatment of several diseases, such as Alzheimer's disease, glaucoma, and cancer.
Mecanismo De Acción
The mechanism of action of N-(2-carbamoylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is not well-understood, but it is believed to involve the inhibition of enzyme activity by binding to the active site of the enzyme. The exact binding mode and the interactions involved in the inhibition process are still under investigation.
Biochemical and Physiological Effects
N-(2-carbamoylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, N-(2-carbamoylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been shown to exhibit cytotoxic activity against several cancer cell lines, indicating its potential application as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-carbamoylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several advantages as a research tool. It is a relatively easy compound to synthesize, and its purity can be confirmed using various analytical techniques. Additionally, N-(2-carbamoylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits potent inhibitory activity against several enzymes, making it a useful tool for enzyme inhibition studies. However, the limitations of N-(2-carbamoylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide include its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
Several future directions can be explored for N-(2-carbamoylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. One potential direction is to investigate its potential as an anticancer agent in vivo using animal models. Additionally, the binding mode and the interactions involved in the inhibition process can be further investigated using computational methods. Furthermore, the potential of N-(2-carbamoylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide as a drug candidate for the treatment of Alzheimer's disease, glaucoma, and other diseases can be explored using in vitro and in vivo models.
Conclusion
In conclusion, N-(2-carbamoylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its synthesis method is relatively simple, and its purity can be confirmed using various analytical techniques. N-(2-carbamoylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits potent inhibitory activity against several enzymes, making it a useful tool for enzyme inhibition studies. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in various diseases.
Métodos De Síntesis
The synthesis of N-(2-carbamoylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves the reaction of 2-chlorobenzylamine with 2-carbamoylphenylacetic acid, followed by the cyclization of the resulting intermediate with ethyl acetoacetate. The final product is obtained after the hydrolysis of the ethyl ester group using sodium hydroxide. The overall yield of N-(2-carbamoylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is approximately 40%, and the purity of the compound can be confirmed using various analytical techniques, such as NMR spectroscopy and HPLC.
Propiedades
IUPAC Name |
N-(2-carbamoylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3/c21-16-9-3-1-6-13(16)12-24-11-5-8-15(20(24)27)19(26)23-17-10-4-2-7-14(17)18(22)25/h1-11H,12H2,(H2,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWDCHPKUUFQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3,5-dimethylphenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2599655.png)
![3-ethylsulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2599656.png)
![N2,N4'-dicyclohexyl-4-methoxy-[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B2599657.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-ethynyl-](/img/structure/B2599658.png)
![methyl 4-(2-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2599660.png)
![2-butylsulfanyl-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2599662.png)
![N-(3-Methylphenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide](/img/structure/B2599663.png)

![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2599665.png)

![3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2599670.png)
![(E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2599674.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2599675.png)
